molecular formula C5H11NO3S B177787 Morpholine, 4-(methylsulfonyl)- CAS No. 1697-34-3

Morpholine, 4-(methylsulfonyl)-

Cat. No.: B177787
CAS No.: 1697-34-3
M. Wt: 165.21 g/mol
InChI Key: GVZKQMUSVBGSIZ-UHFFFAOYSA-N
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Description

Morpholine, 4-(methylsulfonyl)- is a useful research compound. Its molecular formula is C5H11NO3S and its molecular weight is 165.21 g/mol. The purity is usually 95%.
The exact mass of the compound Morpholine, 4-(methylsulfonyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Morpholine, 4-(methylsulfonyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Morpholine, 4-(methylsulfonyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Morpholine, 4-(methylsulfonyl)-, is a versatile moiety that has been widely employed to enhance the potency of numerous bioactive molecules . It has been used in the design and characterization of a series of ruthenium-based antibacterial agents, aiming to obtain a promising metalloantibiotic with a multitarget mechanism .

Mode of Action

The mode of action of Morpholine, 4-(methylsulfonyl)-, is multifaceted. It is involved in the design of ruthenium-based antibacterial agents that exhibit strong potency against Staphylococcus aureus .

Biochemical Pathways

It is known that the compound plays a role in the design of antibacterial agents that can efficiently remove biofilms produced by bacteria, inhibit the secretion of bacterial exotoxins, and enhance the activity of many existing antibiotics .

Pharmacokinetics

Morpholine derivatives are known to have a broad spectrum of pharmacological activities and are often used in drug design to improve pharmacokinetic properties .

Result of Action

The results of mechanism studies have confirmed that the ruthenium-based antibacterial agents modified with the Morpholine, 4-(methylsulfonyl)-, moiety can destroy the bacterial membrane and induce ROS production in bacteria . Furthermore, animal infection models have confirmed that these agents show significant anti-infective activity in vivo .

Action Environment

It is known that the compound is used in the design of antibacterial agents that are effective against multidrug-resistant bacteria, suggesting that it may be effective in a variety of environments .

Properties

IUPAC Name

4-methylsulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3S/c1-10(7,8)6-2-4-9-5-3-6/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZKQMUSVBGSIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10333977
Record name 4-methanesulfonylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1697-34-3
Record name 4-methanesulfonylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methanesulfonylmorpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of morpholine (2.00 mL, 22.96 mmol) in DCM (40 mL) was added TEA (3.20 mL, 22.96 mmol) at about −20° C., then methanesulfonyl chloride (2.68 mL, 34.4 mmol) was added dropwise at about −20° C. The reaction mixture was stirred at about −20° C. for about 2 h, then warmed to rt. The mixture was partitioned with saturated aqueous NH4Cl (100 mL) and DCM (3×50 mL). The combined organic layers were concentrated and purified by silica gel chromatography eluting with a gradient of 0-100% EtOAc/heptane to give 4-(methylsulfonyl)morpholine (3.95 g, 100%) as a white solid: 1H NMR (DMSO-d6) δ 3.70-3.60 (m, 4H), 3.12-3.04 (m, 4H), 2.89 (s, 3H).
Quantity
2 mL
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TEA
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3.2 mL
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40 mL
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2.68 mL
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